molecular formula C12H15BrO B1532343 [1-(4-Bromophenyl)cyclopentyl]methanol CAS No. 1346689-83-5

[1-(4-Bromophenyl)cyclopentyl]methanol

Cat. No.: B1532343
CAS No.: 1346689-83-5
M. Wt: 255.15 g/mol
InChI Key: DHYFIHUDHWJOEK-UHFFFAOYSA-N
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Description

[1-(4-Bromophenyl)cyclopentyl]methanol: is a chemical compound belonging to the class of cyclopentylmethanols. It is characterized by the presence of a bromophenyl group attached to a cyclopentyl ring, which is further connected to a methanol group. This compound is a white crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Bromophenyl)cyclopentyl]methanol typically involves the reaction of 4-bromobenzyl chloride with cyclopentylmagnesium bromide, followed by hydrolysis. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(4-Bromophenyl)cyclopentyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form cyclopentylmethanol derivatives.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as sodium hydroxide (NaOH) and other nucleophiles are used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of cyclopentylmethanol derivatives.

    Substitution: Formation of various substituted bromophenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(4-Bromophenyl)cyclopentyl]methanol is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study its effects on various biological systems. It may serve as a precursor for the synthesis of biologically active molecules.

Medicine: In medical research, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs or as a reference compound in pharmacological studies.

Industry: In industrial research, this compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of [1-(4-Bromophenyl)cyclopentyl]methanol involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The cyclopentylmethanol moiety can influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetic properties.

Comparison with Similar Compounds

  • [1-(4-Chlorophenyl)cyclopentyl]methanol
  • [1-(4-Fluorophenyl)cyclopentyl]methanol
  • [1-(4-Methylphenyl)cyclopentyl]methanol

Comparison: Compared to its analogs, [1-(4-Bromophenyl)cyclopentyl]methanol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine .

Properties

IUPAC Name

[1-(4-bromophenyl)cyclopentyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6,14H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYFIHUDHWJOEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CO)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 1-(4-bromophenyl)-cyclopentanecarbaldehyde (225) (51.0 g, 201.47 mmol) in methanol (400 mL), was added NaBH4 (15.31 g, 402.94 mmol) portion-wise at 0° C.
Quantity
51 g
Type
reactant
Reaction Step One
Name
Quantity
15.31 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1-(4-bromophenyl)cyclopentanecarboxylic acid (Enamine, 1 g, 3.72 mmol) in tetrahydrofuran (10 mL), at 0° C. was added slowly LiAlH4 1M/THF (7.43 mL, 7.43 mmol). The reaction mixture was stirred at room temperature for 1 h and quenched by water. The product was extracted with DCM and the organic layer was evaporated under reduced pressure. The product was purified on silica gel column chromatography using a cyclohexane to cyclohexane/EtOAc 70:30 as eluant. The appropriate fractions were combined and concentrated in vacuo to give the title product (1-(4-bromophenyl)cyclopentyl)methanol (832 mg, 3.26 mmol, 88% yield) as a colourless oil. 1H NMR: (DMSO-d6, 300 MHz) δ 7.40 (m, 2H), 7.25 (m, 2H), 4.65 (m, 1H), 3.38 (m, 2H), 1.95 (m, 2H), 1.65 (m, 6H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
7.43 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(4-Bromophenyl)cyclopentyl]methanol
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